![molecular formula C7H14O3 B3057805 Heptanoic acid, 3-hydroxy-, (R)- CAS No. 85233-44-9](/img/structure/B3057805.png)
Heptanoic acid, 3-hydroxy-, (R)-
Overview
Description
Heptanoic acid , also known as enanthic acid , is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. It appears as a colorless oily liquid with an unpleasant, rancid odor. Enanthic acid contributes to the odor of some rancid oils. Although it is slightly soluble in water, it dissolves readily in ethanol and ether .
Synthesis Analysis
The primary commercial precursor to enanthic acid is the methyl ester of ricinoleic acid , obtained from castor bean oil. This methyl ester undergoes pyrolysis to form the methyl ester of 10-undecenoic acid and heptanal . The latter compound is then air-oxidized to yield enanthic acid. Approximately 20,000 tons of enanthic acid were consumed in Europe and the US in 1980 .
Laboratory preparations of enanthic acid involve methods such as permanganate oxidation of heptanal and 1-octene .
Molecular Structure Analysis
The molecular formula of heptanoic acid is C7H14O2 , with a molar mass of 130.187 g/mol . Its chemical structure consists of a seven-carbon chain with a carboxylic acid group at one end. The IUPAC name for heptanoic acid is heptanoic acid , and it is also known by other names such as enthanoic acid , heptoic acid , and oenanthic acid .
Chemical Reactions Analysis
Enanthic acid is commonly used in the preparation of esters , such as ethyl enanthate , which find applications in fragrances and artificial flavors. Additionally, it plays a crucial role in esterifying steroids for drugs like testosterone enanthate , trenbolone enanthate , drostanolone enanthate , and methenolone enanthate (Primobolan) . The triglyceride ester of enanthic acid, known as triheptanoin , serves as a nutritional supplement for specific medical conditions .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
(3R)-3-hydroxyheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSIXNFGTZQMZ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430727 | |
Record name | (3R)-3-hydroxyheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Hydroxyheptanoic acid | |
CAS RN |
85233-44-9 | |
Record name | (3R)-3-hydroxyheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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